2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(3,4-dichlorophenyl)ethanone
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Overview
Description
2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(3,4-dichlorophenyl)ethanone is a complex organic compound with a molecular formula of C27H25Cl2N3O2S and a molecular weight of 526.49 g/mol . This compound is characterized by the presence of a triazole ring, a sulfanyl group, and multiple aromatic rings, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(3,4-dichlorophenyl)ethanone typically involves multi-step organic reactions. . Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to achieve the desired product efficiently.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(3,4-dichlorophenyl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The triazole ring and sulfanyl group are known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The aromatic rings may facilitate binding to hydrophobic pockets within proteins, influencing the compound’s overall biological activity .
Comparison with Similar Compounds
Similar compounds include:
- 2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-chlorophenyl)ethanone
- 2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(3-methoxyphenyl)ethanone
- 2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-ethoxyphenyl)ethanone
These compounds share similar structural features but differ in the substituents on the aromatic rings, which can influence their chemical reactivity and biological activity.
Properties
CAS No. |
578752-11-1 |
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Molecular Formula |
C27H25Cl2N3O2S |
Molecular Weight |
526.5 g/mol |
IUPAC Name |
2-[[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-1-(3,4-dichlorophenyl)ethanone |
InChI |
InChI=1S/C27H25Cl2N3O2S/c1-27(2,3)19-8-5-17(6-9-19)25-30-31-26(32(25)20-10-12-21(34-4)13-11-20)35-16-24(33)18-7-14-22(28)23(29)15-18/h5-15H,16H2,1-4H3 |
InChI Key |
SYBFMVGJPXUGOP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)OC)SCC(=O)C4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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